molecular formula C7H6BF3O3S B2494155 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid CAS No. 2377609-27-1

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid

Cat. No. B2494155
CAS RN: 2377609-27-1
M. Wt: 237.99
InChI Key: WQIVBVNQEZZDKK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is a chemical compound with the molecular formula C7H6BF3O3S . It has a molecular weight of 237.9919 .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is 1S/C7H6BF3O3S/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H . This indicates that the molecule consists of a phenyl ring substituted with a hydroxy group at the 2-position and a trifluoromethylthio group at the 5-position. The phenyl ring is also bonded to a boronic acid group.


Chemical Reactions Analysis

While specific reactions involving 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid are not well documented, boronic acids are generally known to participate in various types of chemical reactions. For instance, they are commonly used in Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions . They can also undergo functionalization via lithiation and reaction with electrophiles .


Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[2-hydroxy-5-(trifluoromethylsulfanyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3S/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIVBVNQEZZDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)SC(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid

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